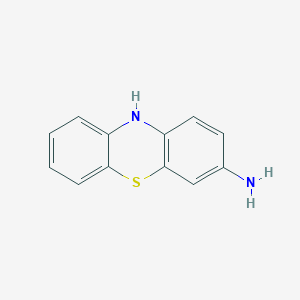

3-Aminophenothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminophenothiazine is a useful research compound. Its molecular formula is C12H10N2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Aminophenothiazine derivatives have been synthesized and evaluated for their pharmacological properties. The following applications are noteworthy:

Anticancer Activity

Research has shown that phenothiazine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain hybrids of phenothiazine showed enhanced efficacy against stomach (MGC-803), esophageal (EC-109), prostate (PC-3), breast (MCF-7), and hepatocellular (HepG-2) cancer cells. The most potent derivatives had IC50 values ranging from 0.5 to 9.6 µM, outperforming standard treatments like 5-fluorouracil in some cases .

| Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |

|---|---|---|---|

| MGC-803 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

| EC-109 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

| PC-3 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

| MCF-7 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

| HepG-2 | 0.5 - 9.6 | 5-Fluorouracil | Varies |

The mechanism of action includes the induction of apoptosis through the modulation of apoptotic proteins, such as increased expression of Bad and Bax, and decreased expression of Bcl-2 .

Neuroprotective Effects

This compound has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease. Its derivatives have shown promise as reversible inhibitors of butyrylcholinesterase, which is crucial for maintaining cholinergic function in the brain . The ability to inhibit amyloid aggregation and chelate copper ions further supports its potential therapeutic role in neurodegeneration .

Case Studies

Several studies have documented the efficacy of phenothiazine derivatives in clinical settings:

Case Study: Anticancer Efficacy

A recent study evaluated a series of phenothiazine hybrids in a xenograft model using severe combined immunodeficiency mice, demonstrating significant tumor growth inhibition compared to controls . The study highlighted the importance of specific substituents on the phenyl ring that enhance anticancer activity.

Case Study: Alzheimer’s Disease

Research involving animal models has shown that certain derivatives of this compound can improve cognitive functions by modulating cholinergic pathways and reducing amyloid plaque formation . These findings suggest a multifaceted approach to treating Alzheimer's disease through the dual targeting of cholinesterase inhibition and amyloid pathology.

Análisis De Reacciones Químicas

Arylamination Reactions

3-Aminophenothiazines are synthesized via nucleophilic substitution using phenothiazin-5-ium tetraiodide (1 ) and aryl amines under controlled conditions:

-

Optimal parameters : 0°C reaction temperature, slow addition of arylamine to minimize disubstitution byproducts .

-

Yields : 78–93% after reprecipitation from methanol-diethyl ether (1:9) .

Table 1: Representative 3-N′-Arylaminophenothiazines

| Compound | Substituent (R) | Yield (%) |

|---|---|---|

| 10 | 4-CH₃-C₆H₄ | 89 |

| 12 | 4-Cl-C₆H₄ | 93 |

| 14 | 3-NO₂-C₆H₄ | 78 |

10-Position Alkylation

Reaction of 3-aminophenothiazines with sodamide–3-dimethylaminopropyl chloride in boiling toluene produces 10-(3-dimethylaminopropyl) derivatives, retaining the 3-amino group :

Mechanism : Nucleophilic attack at the sulfur-activated C10 position.

Key product : 10-(3-Dimethylaminopropyl)-3-aminophenothiazine (yield: 72–85%) .

PEGylation for Biocompatibility Enhancement

Phenothiazine derivatives modified with poly(ethylene glycol) (PEG) via ether/ester linkages exhibit improved antitumor activity:

-

IC₅₀ values : 0.46–0.73 µg/mL against glioblastoma (SNB-19) and breast cancer (MCF-7) cells .

-

Toxicity reduction : LD₅₀ increased from 952.38 mg/kg (parent) to 1,450 mg/kg (PEGylated) .

Demethylation of 10-Methyl Derivatives

Pyridine hydrochloride at 200°C cleaves the 10-methyl group, yielding 3-aminophenothiazine with 82–89% efficiency :

Reaction :

10-Methyl-3-aminophenothiazine → this compound + CH₃Cl

Anticancer Hybridization Strategies

This compound hybrids demonstrate multitarget mechanisms:

-

Caspase activation : Upregulation of caspase-3/6/7 induces apoptosis in A2780 ovarian cancer cells .

-

P-glycoprotein inhibition : N-Hydroxyalkyl-2-aminophenothiazine derivatives (e.g., 3j ) reverse multidrug resistance with FAR values up to 9.55 .

Table 2: Synergistic Effects with Doxorubicin

| Compound | FAR Value (2 μM) | Tumor Growth Inhibition (%) |

|---|---|---|

| 3j | 9.55 | 92 |

| 3h | 7.12 | 87 |

Disproportionation in Arylamination

Competing disubstitution occurs at elevated temperatures, forming 3,7-bis(N′-arylamino)phenothiazines as byproducts :

Mitigation : Strict temperature control (0°C) limits disubstitution to <15% .

Structural-Activity Relationships (SAR)

Propiedades

Fórmula molecular |

C12H10N2S |

|---|---|

Peso molecular |

214.29 g/mol |

Nombre IUPAC |

10H-phenothiazin-3-amine |

InChI |

InChI=1S/C12H10N2S/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H,13H2 |

Clave InChI |

MIAQOBQBLCUGNT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.